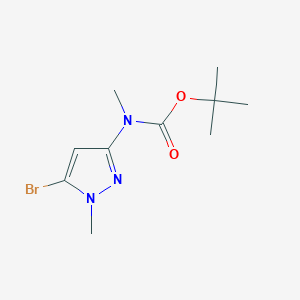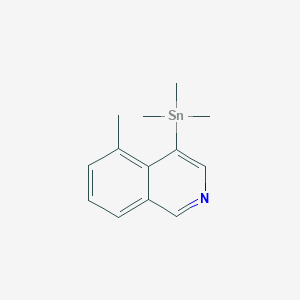
5-Methyl-4-(trimethylstannyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(trimethylstannyl)isoquinoline: is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylstannyl group in this compound adds unique properties, making it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trimethylstannyl)isoquinoline typically involves the introduction of the trimethylstannyl group to the isoquinoline core. One common method is the stannylation reaction, where a stannylating agent such as trimethyltin chloride is used in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: 5-Methyl-4-(trimethylstannyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced isoquinoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups replacing the trimethylstannyl group.
科学研究应用
Chemistry: 5-Methyl-4-(trimethylstannyl)isoquinoline is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It serves as a model compound for understanding the biological activities of isoquinoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoquinoline derivatives are known for their anti-cancer, anti-malarial, and anti-inflammatory properties, making this compound a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it a versatile intermediate for various industrial applications.
作用机制
The mechanism of action of 5-Methyl-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trimethylstannyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoquinoline core can interact with various pathways, including those involved in cell signaling, gene expression, and metabolic processes.
相似化合物的比较
Isoquinoline: The parent compound, lacking the trimethylstannyl group.
5-Methylisoquinoline: Similar structure but without the trimethylstannyl group.
4-(Trimethylstannyl)isoquinoline: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trimethylstannyl)isoquinoline is unique due to the presence of both the methyl and trimethylstannyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethylstannyl group enhances its reactivity and binding affinity, while the methyl group can influence its electronic and steric properties.
属性
分子式 |
C13H17NSn |
|---|---|
分子量 |
305.99 g/mol |
IUPAC 名称 |
trimethyl-(5-methylisoquinolin-4-yl)stannane |
InChI |
InChI=1S/C10H8N.3CH3.Sn/c1-8-3-2-4-9-7-11-6-5-10(8)9;;;;/h2-4,6-7H,1H3;3*1H3; |
InChI 键 |
NKTIPORHSAQNQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=NC=C2[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


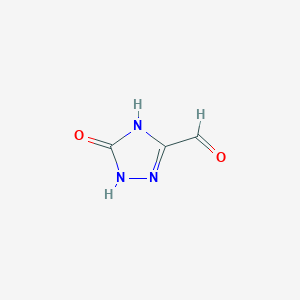
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
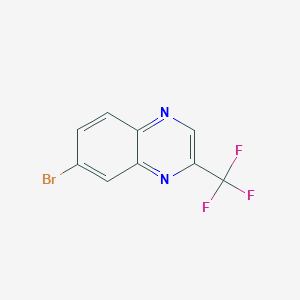
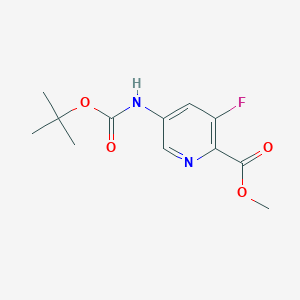
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

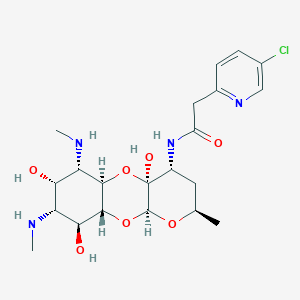
![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
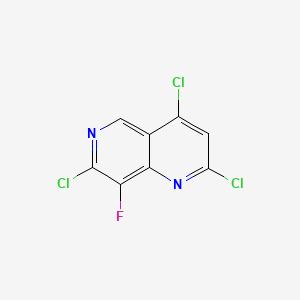

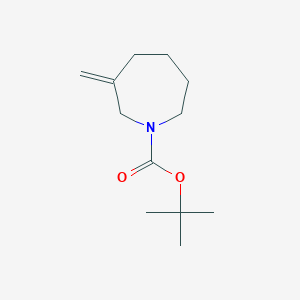
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
